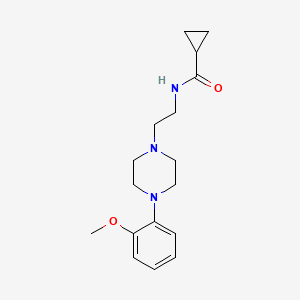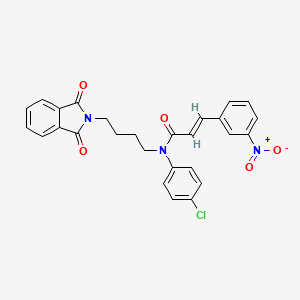![molecular formula C17H17NO5S B2512880 Methyl-2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophen-3-carboxylat CAS No. 922557-47-9](/img/structure/B2512880.png)
Methyl-2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with methyl groups and an acetamido group linked to a benzo[d][1,3]dioxole moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation and pain .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s synthesis was carried out under dry and deoxygenated nitrogen atmosphere . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
Biochemische Analyse
Biochemical Properties
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX1 and COX2 . These interactions are competitive in nature, where the compound inhibits the activity of the COX enzymes, thereby affecting the biosynthesis of prostaglandins. Additionally, the compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as a cytotoxic agent .
Cellular Effects
The effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate on various types of cells and cellular processes are significant. This compound influences cell function by inhibiting the activity of COX enzymes, which are involved in the biosynthesis of prostaglandins . Prostaglandins play a crucial role in cell signaling pathways, inflammation, and gene expression. By inhibiting COX enzymes, the compound can reduce inflammation and alter gene expression patterns. Furthermore, the cytotoxic effects observed in cancer cell lines suggest that the compound can induce cell death, potentially through apoptosis .
Molecular Mechanism
At the molecular level, Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects through specific binding interactions with COX enzymes. The compound binds to the active site of the COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of downstream prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of COX enzyme activity and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzyme activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, the compound’s interactions with COX enzymes suggest that it may influence metabolic flux and alter the levels of certain metabolites involved in inflammation and pain pathways .
Transport and Distribution
The transport and distribution of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interactions with COX enzymes suggest that it may localize to the endoplasmic reticulum or other membrane-bound organelles where these enzymes are active . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions, including acylation, alkylation, and cyclization
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4-methylthiophene-3-carboxylate
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5-methylthiophene-3-carboxylate
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate
Uniqueness: Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-9-10(2)24-16(15(9)17(20)21-3)18-14(19)7-11-4-5-12-13(6-11)23-8-22-12/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJKEYJWJINAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)


![N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2512812.png)
![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)



![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2512819.png)
![3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide](/img/structure/B2512820.png)
